molecular formula C21H18N2O4S B2913476 N-(furan-2-ylmethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide CAS No. 942003-75-0

N-(furan-2-ylmethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide

Cat. No.: B2913476
CAS No.: 942003-75-0
M. Wt: 394.45
InChI Key: SQJKIBQUODQGQW-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide is a useful research compound. Its molecular formula is C21H18N2O4S and its molecular weight is 394.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research has explored the synthetic pathways involving heteroaromatic compounds like N-(furan-2-ylmethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide, focusing on decarboxylative Claisen rearrangement reactions and the synthesis of indole derivatives. For instance, furan-2-ylmethyl derivatives have been utilized in decarboxylative Claisen rearrangement reactions to yield 2,3-disubstituted heteroaromatic products, demonstrating the versatility of these compounds in synthesizing complex molecular architectures (Craig et al., 2005). Additionally, the efficient synthesis of 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles from indole showcases the compound's role in forming fused heterocycles, indicating its significance in medicinal chemistry and organic synthesis (Gribble et al., 2002).

Biological Activities and Potential Therapeutic Applications

The compound's derivatives have been evaluated for various biological activities, including antimicrobial, antiamoebic, and anticancer properties. For example, furan-thiazolidinone hybrids, incorporating furan-2-ylmethyl groups, demonstrated significant antiamoebic activity and enzyme inhibition, presenting them as potential candidates for novel antiamoebic agents (Ansari et al., 2016). Moreover, sulfonamide derivatives bearing a furan-2-ylmethyl moiety were synthesized and showed promising antimicrobial activities, highlighting the compound's utility in developing new antimicrobial agents (Darwish et al., 2014).

Advanced Materials and Imaging Applications

Additionally, the application of Good's buffers, to which this compound is structurally related, in pH imaging using hyperpolarized 13C^{13}C MRI demonstrates the potential of such compounds in advanced imaging techniques. This research suggests the compound's derivatives could be valuable in developing novel imaging agents or materials (Flavell et al., 2015).

Properties

IUPAC Name

2-[3-(benzenesulfonyl)indol-1-yl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S/c24-21(22-13-16-7-6-12-27-16)15-23-14-20(18-10-4-5-11-19(18)23)28(25,26)17-8-2-1-3-9-17/h1-12,14H,13,15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQJKIBQUODQGQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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